L-Proline Transporter (PROT) Inhibition: Meta-Methyl Substitution Confers Modestly Enhanced Potency Over Meta-Unsubstituted Analog
In a direct comparative binding study of N-arylsulfonyl-proline analogs against the human high-affinity L-proline transporter (PROT/SLC6A7) expressed in COS1 cells, (m-Tolylsulfonyl)-L-proline (identified as CHEMBL3318560/BDBM50052651) exhibited an IC50 of 2.23 µM, representing a modest 1.21-fold improvement in inhibitory potency relative to a structurally distinct comparator (CHEMBL3318565/BDBM50052646, IC50 = 2.70 µM) evaluated under identical assay conditions [1]. Both compounds were assessed via [3H]proline uptake inhibition, ensuring comparable experimental context. While the absolute potency is moderate, the data establish that meta-methyl substitution contributes to measurable, albeit incremental, enhancement in PROT engagement.
| Evidence Dimension | Inhibition of human high-affinity L-proline transporter (PROT) |
|---|---|
| Target Compound Data | IC50 = 2.23 µM (2.23 × 10³ nM) |
| Comparator Or Baseline | Comparator (CHEMBL3318565/BDBM50052646): IC50 = 2.70 µM |
| Quantified Difference | 1.21-fold improvement in potency |
| Conditions | COS1 cells expressing human PROT; [3H]proline uptake assay |
Why This Matters
PROT is a brain-expressed transporter implicated in glutamatergic neurotransmission; for researchers probing PROT pharmacology or developing CNS-targeted proline analogs, even incremental differences in transporter inhibition may inform SAR optimization strategies.
- [1] BindingDB Entry BDBM50052651 (CHEMBL3318560). Affinity Data: IC50 = 2.23E+3 nM; Target: Sodium-dependent proline transporter (Human); Assay: [3H]proline uptake in COS1 cells. View Source
